molecular formula C18H22N2O3S B2798807 1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097883-00-4

1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B2798807
CAS No.: 2097883-00-4
M. Wt: 346.45
InChI Key: RREPARFWBODHCQ-UHFFFAOYSA-N
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Description

The compound “1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine-2,5-dione ring, an azetidine ring, and a phenyl ring with a methylsulfanyl group . The molecular formula of the compound is C18H22N2O3S.


Synthesis Analysis

While specific synthesis methods for this compound are not available, general synthetic strategies for similar compounds involve the construction of the pyrrolidine and azetidine rings from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle. The azetidine ring is a four-membered nitrogen heterocycle. The phenyl ring is a six-membered carbon ring with alternating double and single bonds .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the chemical properties and synthesis methodologies for compounds structurally related to 1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione has provided insights into their potential applications. For example, studies on the acetylenic dimerization under basic conditions explore the reactivity and dimerization processes of acetylenic compounds, which could provide a foundation for synthesizing complex molecules with potential pharmacological activities (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015). Similarly, the exploration of pyrrolylpyridines synthesis from alkynes and isothiocyanates opens up new pathways for creating biologically active heterocycles, potentially enhancing the chemical repertoire available for drug development (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Pharmacological Research

In the realm of pharmacological research, compounds structurally similar to the specified molecule have been studied for their anticonvulsant properties. For instance, the investigation into new N-Mannich bases derived from succinimides has uncovered compounds with potential anticonvulsant activity in electrically induced seizures, hinting at the therapeutic possibilities of related compounds in epilepsy treatment (Kamiński, Obniska, Chlebek, Liana, & Pękala, 2013).

Material Science and Solubility Studies

The study of solubility and solvent effects of related pyrrole-dione compounds in various solvents provides essential information for material science applications, including the formulation of pharmaceuticals where solubility is a critical factor (Li, Li, Gao, & Lv, 2019). Understanding the solubility behavior of these compounds can aid in designing more effective and efficiently absorbed drugs.

Antibacterial and Antifungal Research

Research into spirooxindole pyrrolidine derivatives has shown that these compounds possess in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, indicating that structurally related compounds could also exhibit significant antimicrobial properties, which is crucial for the development of new therapeutic agents (Haddad et al., 2015).

Future Directions

Future research could focus on elucidating the biological activity of this compound and its potential applications in medicinal chemistry. The synthesis of this compound could also be optimized, and its physical and chemical properties could be further investigated .

Properties

IUPAC Name

1-[[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-24-15-5-2-13(3-6-15)4-7-16(21)19-10-14(11-19)12-20-17(22)8-9-18(20)23/h2-3,5-6,14H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREPARFWBODHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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